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molecular formula C8H9NO7S B8274434 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-3-sulfobutanoic acid

4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-3-sulfobutanoic acid

Cat. No. B8274434
M. Wt: 263.23 g/mol
InChI Key: OKIWPLJCCNBZFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08236319B2

Procedure details

(Z)-4-(3-carboxy-2-sulfopropylamino)-4-oxobut-2-enoic acid (450 mg, 1.60 mmol) in mixture of 10 ml of dry DMA and 50 ml of dry toluene was heated. After the temperature reached at 80° C., HMDS (hexamethyldisilazane, 1.80 ml, 8.63 mmol,) and ZnCl2 (3.2 ml, 1.0 M in diethyl ether) were added. The mixture was continued heated to 115˜125° C. and toluene was collected through Dean-Stark trap. The reaction mixture was fluxed at 120° C. for 6 h. During this period, 2×20 ml of dry toluene was added to keep the mixture volume around 8˜10 ml. Then the mixture was cooled, 1 ml of 1:10 HCl (conc)/CH3OH was added, evaporated, purified on SiO2 chromatography eluted with 1:5:0.01 CH3OH/CH2Cl2/HAc to afford 315 mg (75%) of the title product. 1H NMR (DMF-d7) 6.96 (s, 2H), 4.04 (dd, 1H, J=4.3, 13.8 Hz), 3.47 (m, 1H), 3.23 (dd, 1H, J=7.4, 14.7 Hz), 2.99 (dd, 1H, J=3.3, 16.8 Hz), 2.35 (dd, 1H, J=8.1, 16.9 Hz); 13C NMR 173.58, 172.18, 135.54, 54.61, 40.24, 32.43, ESI MS m/z− 261.70 (M−H).
Quantity
450 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
1.8 mL
Type
reactant
Reaction Step Two
Name
Quantity
3.2 mL
Type
catalyst
Reaction Step Two
Yield
75%

Identifiers

REACTION_CXSMILES
[C:1]([CH2:4][CH:5]([S:15]([OH:18])(=[O:17])=[O:16])[CH2:6][NH:7][C:8](=[O:14])/[CH:9]=[CH:10]\[C:11]([OH:13])=O)([OH:3])=[O:2].CC(N(C)C)=O.C[Si](N[Si](C)(C)C)(C)C>[Cl-].[Cl-].[Zn+2].C1(C)C=CC=CC=1>[O:13]=[C:11]1[CH:10]=[CH:9][C:8](=[O:14])[N:7]1[CH2:6][CH:5]([S:15]([OH:18])(=[O:17])=[O:16])[CH2:4][C:1]([OH:3])=[O:2] |f:3.4.5|

Inputs

Step One
Name
Quantity
450 mg
Type
reactant
Smiles
C(=O)(O)CC(CNC(\C=C/C(=O)O)=O)S(=O)(=O)O
Name
Quantity
10 mL
Type
reactant
Smiles
CC(=O)N(C)C
Name
Quantity
50 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
1.8 mL
Type
reactant
Smiles
C[Si](C)(C)N[Si](C)(C)C
Name
Quantity
3.2 mL
Type
catalyst
Smiles
[Cl-].[Cl-].[Zn+2]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
CUSTOM
Type
CUSTOM
Details
reached at 80° C.
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was continued heated to 115˜125° C.
CUSTOM
Type
CUSTOM
Details
toluene was collected through Dean-Stark trap
WAIT
Type
WAIT
Details
During this period
ADDITION
Type
ADDITION
Details
2×20 ml of dry toluene was added
TEMPERATURE
Type
TEMPERATURE
Details
Then the mixture was cooled
ADDITION
Type
ADDITION
Details
1 ml of 1:10 HCl (conc)/CH3OH was added
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
purified on SiO2 chromatography
WASH
Type
WASH
Details
eluted with 1:5:0.01 CH3OH/CH2Cl2/HAc

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
O=C1N(C(C=C1)=O)CC(CC(=O)O)S(=O)(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 315 mg
YIELD: PERCENTYIELD 75%
YIELD: CALCULATEDPERCENTYIELD 74.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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